molecular formula C23H20N6O2 B11046892 2-[2,2-Dicyano-1-(piperidin-1-yl)ethenyl]-3-(3,4-dimethoxyphenyl)cyclopropane-1,1,2-tricarbonitrile

2-[2,2-Dicyano-1-(piperidin-1-yl)ethenyl]-3-(3,4-dimethoxyphenyl)cyclopropane-1,1,2-tricarbonitrile

Cat. No.: B11046892
M. Wt: 412.4 g/mol
InChI Key: FIQQPAPVEMDOQH-UHFFFAOYSA-N
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Description

1-CYANO-2-PIPERIDINO-2-[1,2,2-TRICYANO-3-(3,4-DIMETHOXYPHENYL)CYCLOPROPYL]VINYL CYANIDE is a complex organic compound characterized by its unique structural features, including multiple cyano groups and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-CYANO-2-PIPERIDINO-2-[1,2,2-TRICYANO-3-(3,4-DIMETHOXYPHENYL)CYCLOPROPYL]VINYL CYANIDE typically involves multi-step organic reactions. One common approach is the cyclopropanation of a suitable precursor, followed by the introduction of cyano groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while ensuring consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-CYANO-2-PIPERIDINO-2-[1,2,2-TRICYANO-3-(3,4-DIMETHOXYPHENYL)CYCLOPROPYL]VINYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of cyano groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Sodium hydride (NaH), dimethyl sulfoxide (DMSO)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

1-CYANO-2-PIPERIDINO-2-[1,2,2-TRICYANO-3-(3,4-DIMETHOXYPHENYL)CYCLOPROPYL]VINYL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 1-CYANO-2-PIPERIDINO-2-[1,2,2-TRICYANO-3-(3,4-DIMETHOXYPHENYL)CYCLOPROPYL]VINYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-CYANO-2-PIPERIDINO-2-[1,2,2-TRICYANO-3-(3,4-DIMETHOXYPHENYL)CYCLOPROPYL]VINYL CYANIDE is unique due to its combination of cyano groups and a piperidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C23H20N6O2

Molecular Weight

412.4 g/mol

IUPAC Name

2-(2,2-dicyano-1-piperidin-1-ylethenyl)-3-(3,4-dimethoxyphenyl)cyclopropane-1,1,2-tricarbonitrile

InChI

InChI=1S/C23H20N6O2/c1-30-18-7-6-16(10-19(18)31-2)20-22(13-26,14-27)23(20,15-28)21(17(11-24)12-25)29-8-4-3-5-9-29/h6-7,10,20H,3-5,8-9H2,1-2H3

InChI Key

FIQQPAPVEMDOQH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(C2(C#N)C(=C(C#N)C#N)N3CCCCC3)(C#N)C#N)OC

Origin of Product

United States

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